molecular formula C6H21N3Si3 B8038056 1,2,3,4,5,6-Hexamethylcyclotrisilazane

1,2,3,4,5,6-Hexamethylcyclotrisilazane

Cat. No.: B8038056
M. Wt: 219.51 g/mol
InChI Key: HBNWIPMCQKVDDD-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexamethylcyclotrisilazane is a unique organosilicon compound characterized by its hexamethyl substitution pattern

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexamethylcyclotrisilazane typically involves the reaction of hexamethylcyclotrisilazane with appropriate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reagents and solvents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexamethylcyclotrisilazane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; reaction temperature around 0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature around -78°C to 0°C.

    Substitution: Various halogenating agents; reaction temperature around 0°C to 25°C.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of halogenated or other functionalized derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexamethylcyclotrisilazane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexamethylcyclotrisilazane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, its unique structure allows it to interact with biological membranes, potentially facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylcyclotrisilazane: A precursor in the synthesis of 1,2,3,4,5,6-Hexamethylcyclotrisilazane.

    Hexamethyldisilazane: Another organosilicon compound with similar applications but different structural properties.

    Hexamethylcyclotrisiloxane: A related compound with applications in the production of silicone-based materials.

Uniqueness

This compound is unique due to its triazatrisilinane core structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H21N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h10-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWIPMCQKVDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1[SiH](N([SiH](N([SiH]1C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H21N3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-46-4
Record name 1,2,3,4,5,6-Hexamethylcyclotrisilazane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2587-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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